

Technical Guide: Azido-PEG9-CH₂COOH for Advanced Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Azido-PEG9-CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical properties, applications, and handling of **Azido-PEG9-CH₂COOH**, a heterobifunctional linker critical for innovative bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Azido-PEG9-CH₂COOH is a versatile tool in the field of bioconjugation, featuring a terminal azide group for "click chemistry" applications and a carboxylic acid for conventional amide bond formation. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Property	Value	Reference
Molecular Weight	497.54 g/mol	[1]
Chemical Formula	C20H39N3O11	[1]
Purity	Typically >96%	[2]
Appearance	Varies (consult supplier data)	
Solubility	Soluble in water and most organic solvents	[3][4]
Storage Conditions	Store at -20°C for long-term stability. Can be stored at 4°C in DMSO for up to two weeks.	

Applications in Research and Drug Development

The unique bifunctional nature of **Azido-PEG9-CH₂COOH** makes it a valuable reagent in several advanced applications:

- PROTAC Synthesis:** As a PEG-based linker, it is instrumental in the synthesis of PROTACs. The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins of interest. The PEG component can improve the solubility and cell permeability of the PROTAC molecule.
- Antibody-Drug Conjugates (ADCs):** The carboxylic acid can be activated to react with amine groups on antibodies, while the azide group allows for the subsequent attachment of a cytotoxic payload via click chemistry.
- Peptide and Protein Modification (PEGylation):** The attachment of the hydrophilic PEG chain can enhance the therapeutic properties of peptides and proteins by improving their solubility, increasing stability against enzymatic degradation, and prolonging their circulation half-life.
- Surface Functionalization:** The azide and carboxylic acid moieties can be used to immobilize biomolecules onto surfaces for various bioanalytical applications.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Bond Formation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general two-step process for synthesizing a PROTAC using **Azido-PEG9-CH₂COOH**.

Step 1: Amide Coupling of **Azido-PEG9-CH₂COOH** to an Amine-Containing Ligand (Ligand A)

- **Activation of Carboxylic Acid:** In an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), dissolve **Azido-PEG9-CH₂COOH** (1.0 equivalent). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling Reaction:** To the activated linker solution, add the amine-containing ligand (Ligand A, 1.0 equivalent), also dissolved in a minimal amount of anhydrous DMF.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature, typically for 12-24 hours. Monitor the progress of the reaction using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% LiCl solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting azide-functionalized intermediate by flash column chromatography.

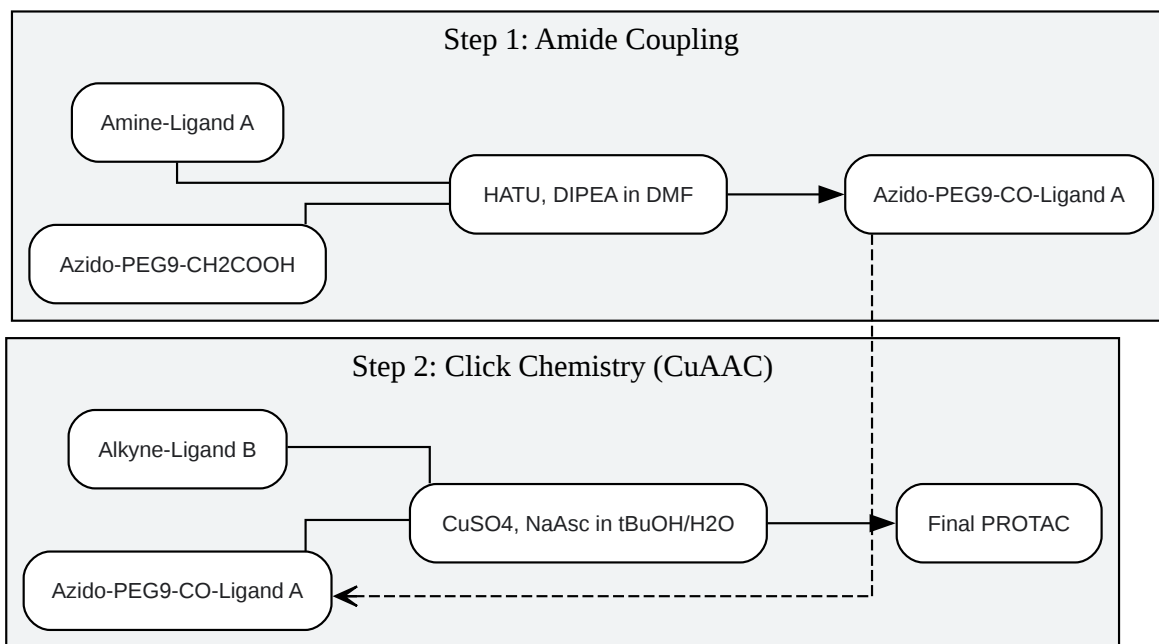
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Containing Ligand (Ligand B)

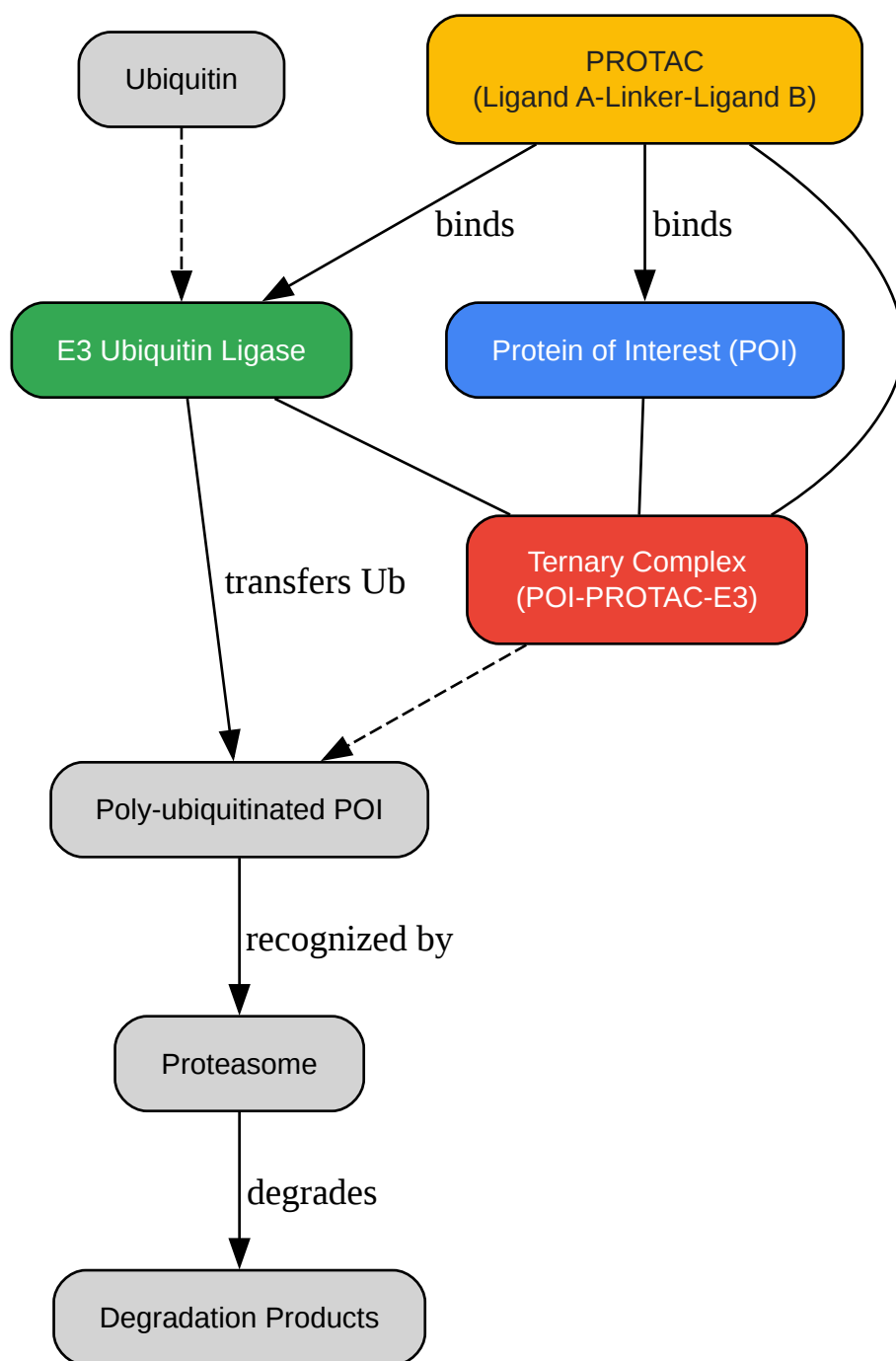
- **Reaction Setup:** In a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF), dissolve the azide-functionalized intermediate from Step 1 (1.0 equivalent) and the alkyne-containing ligand (Ligand B, 1.0 equivalent).

- **Catalyst Preparation:** In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, e.g., 0.1 equivalents) and a reducing agent such as sodium ascorbate (e.g., 0.2 equivalents).
- **Click Reaction:** Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution to initiate the click reaction.
- **Reaction Monitoring:** Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole-linked PROTAC by LC-MS.
- **Work-up and Purification:** Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product using flash column chromatography or preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for PROTAC synthesis.





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